molecular formula C24H20ClFN4O4S B2677122 Chembl4554136 CAS No. 1358028-17-7

Chembl4554136

Cat. No. B2677122
CAS RN: 1358028-17-7
M. Wt: 514.96
InChI Key: YOHOQXZCCNILSQ-UHFFFAOYSA-N
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Description

This would typically include the compound’s chemical structure, molecular weight, and other basic physical properties .


Synthesis Analysis

This involves studying how the compound is synthesized, including the chemical reactions involved .


Molecular Structure Analysis

Researchers use various techniques to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, etc .

Scientific Research Applications

ChEMBL Database Overview

ChEMBL is an Open Data database designed to support drug discovery by providing access to a vast array of bioactivity measurements for numerous compounds and protein targets. It is curated from the primary literature and standardized for high utility in drug discovery and chemical biology research. As of the data available, ChEMBL contains over 5.4 million bioactivity measurements, covering more than 1 million compounds and 5200 protein targets, accessible through web-based interfaces, data downloads, and web services (Gaulton et al., 2011).

Expansion and Features

The database has seen significant expansion and enhancement over the years. New sources of bioactivity data, including neglected disease screening, crop protection data, drug metabolism, and disposition data, and bioactivity data from patents, have been added. The database now offers ontologies for the annotation of assays and targets, includes clinical candidates' targets and indications, metabolic pathways for drugs, and structural alerts. These improvements enhance the database's applicability across various fields of research (Gaulton et al., 2016).

Web Services and Data Accessibility

ChEMBL has improved its infrastructure to facilitate easier programmatic access to its data. The update to ChEMBL web services allows for more comprehensive data access from the database and introduces new functionalities, complemented by utility services that offer RESTful access to cheminformatics methods. This enables the development of applications and workflows pertinent to drug discovery and chemical biology (Davies et al., 2015).

Direct Data Deposition

Efforts have been made to enable direct deposition of bioassay data into ChEMBL, allowing for the updating of datasets and the deposition of supplementary data. A new web interface has been developed to enhance search and filtering capabilities, making the database more robust and user-friendly (Mendez et al., 2018).

Crop Protection Bioassay Data

Recognizing the applicability of its data beyond human health, ChEMBL has included a substantial dataset of bioactivity data for compounds relevant to crop protection. This inclusion broadens the database's utility for research in areas such as the identification of active chemical scaffolds against specific targets or endpoints in crop protection (Gaulton et al., 2015).

Mechanism of Action

For bioactive molecules, this refers to how the molecule interacts with biological systems to produce its effects .

Safety and Hazards

This involves studying the potential hazards associated with the compound, including toxicity, flammability, and environmental impact .

Future Directions

This would involve speculating on potential future research directions based on the current understanding of the compound .

properties

IUPAC Name

11-[(2-chloro-6-fluorophenyl)methyl]-8-[2-(3,4-dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN4O4S/c1-33-19-7-6-14(12-20(19)34-2)8-10-28-22(31)21-18(9-11-35-21)30-23(28)27-29(24(30)32)13-15-16(25)4-3-5-17(15)26/h3-7,9,11-12H,8,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHOQXZCCNILSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=C(C=CC=C5Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53043282

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